2-Chloro-7-methoxybenzo[d]oxazole
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Overview
Description
2-Chloro-7-methoxybenzo[d]oxazole is a heterocyclic compound with the molecular formula C8H6ClNO2. It is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The compound is characterized by a benzene ring fused with an oxazole ring, where the oxazole ring contains both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methoxybenzo[d]oxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate chlorinating agents. One common method includes the reaction of 2-aminophenol with chloroformates under basic conditions to form the oxazole ring . Another approach involves the use of metal catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of environmentally friendly solvents and recyclable catalysts is emphasized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxazoles with different oxidation states or reduced to form amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Scientific Research Applications
2-Chloro-7-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methoxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately causing cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzo[d]oxazole: Similar in structure but with the chlorine atom at a different position.
2-Chloro-4-methoxybenzo[d]oxazole: Another isomer with the methoxy group at a different position.
Uniqueness: 2-Chloro-7-methoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers .
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-7-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO2/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 |
InChI Key |
WJXPZWRMAIWKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N2)Cl |
Origin of Product |
United States |
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